6-Bromo-4-methylnicotinaldehyde

Medicinal Chemistry Building Block Selection Lipophilicity

Procure 6-Bromo-4-methylnicotinaldehyde as a uniquely differentiated, multifunctional pyridine building block. The 6-bromo substituent is essential for Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-couplings; non-brominated analogs (e.g., 4-methylnicotinaldehyde) completely eliminate metal-catalyzed C–C/C–N bond formation at this position. The 3-carbaldehyde provides an orthogonal handle for reductive amination, Knoevenagel condensation, or oxidation, while the 4-methyl group confers defined steric/electronic properties. This regioisomeric purity ensures reproducible outcomes in diversity-oriented synthesis, kinase inhibitor libraries, and PROTAC ligand construction.

Molecular Formula C7H6BrNO
Molecular Weight 200.035
CAS No. 926294-07-7
Cat. No. B582066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylnicotinaldehyde
CAS926294-07-7
Molecular FormulaC7H6BrNO
Molecular Weight200.035
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)Br
InChIInChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3
InChIKeyVIURTWJYOMPUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7) Technical Procurement Baseline and Core Specifications


6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7) is a substituted pyridine derivative classified as a nicotinaldehyde building block, with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol [1]. Its structural arrangement places a bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde group at the 3-position of the pyridine ring . This specific substitution pattern yields an XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 30 Ų [2], which distinguishes it from alternative regioisomers that may possess different physical property profiles for downstream synthetic applications. The compound is supplied by multiple vendors at a typical research purity specification of 97% and is subject to GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Why 6-Bromo-4-methylnicotinaldehyde Cannot Be Directly Replaced by Unsubstituted Nicotinaldehyde or Regioisomeric Analogs


The procurement of a generic nicotinaldehyde core does not constitute a viable substitute for 6-Bromo-4-methylnicotinaldehyde due to the absence of the critical 6-bromo substituent required for palladium-catalyzed cross-coupling reactions [1]. Regioisomeric analogs such as 2-bromo-4-methylpyridine-5-carbaldehyde present an alternative substitution pattern that fundamentally alters the vector of subsequent derivatization and cannot be interchanged without redesigning the entire synthetic route . The combination of the 4-methyl group and the 3-carbaldehyde in this specific heterocyclic framework creates a unique reactivity profile: the bromine atom serves as a handle for Suzuki–Miyaura and Buchwald–Hartwig couplings, while the aldehyde provides a site for condensation, reductive amination, or oxidation . Replacing this compound with a non-brominated analog, such as 4-methylnicotinaldehyde, would completely eliminate the capacity for metal-catalyzed C–C or C–N bond formation at the 6-position, rendering the intended synthetic sequence unworkable [2].

Quantitative Evidence for Selecting 6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7) Over Structural Analogs


Differentiation of 6-Bromo-4-methylnicotinaldehyde from Non-Halogenated Analogs via XLogP3-AA Lipophilicity and Synthetic Reactivity

6-Bromo-4-methylnicotinaldehyde possesses a computed XLogP3-AA value of 1.7, which is elevated relative to the non-halogenated parent compound 4-methylnicotinaldehyde (XLogP3-AA estimated at 0.7–1.0) [1]. This lipophilicity increase directly influences compound handling in organic solvent partitions and may affect passive permeability in biological assays. Furthermore, the presence of the bromine atom at the 6-position provides a distinct synthetic handle that enables participation in palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions, a capability that the non-halogenated analog entirely lacks [2].

Medicinal Chemistry Building Block Selection Lipophilicity Cross-Coupling

Regioisomeric Differentiation Between 6-Bromo-4-methylnicotinaldehyde and 2-Bromo-4-methylpyridine-5-carbaldehyde for Iterative Coupling Sequences

6-Bromo-4-methylnicotinaldehyde differs from its regioisomer 2-bromo-4-methylpyridine-5-carbaldehyde in the specific positioning of the bromine atom and aldehyde functional groups . In the target compound, the bromine is situated ortho to the ring nitrogen (at position 6) and meta to the aldehyde (at position 3), whereas in the regioisomer, the bromine occupies position 2 (also ortho to nitrogen) and the aldehyde is at position 5. This distinct substitution pattern alters the electronic environment of the pyridine ring and, critically, modifies the vector of substituent attachment in subsequent cross-coupling reactions . The different regiochemistry means that molecules built from these two isomers will possess divergent three-dimensional shapes and potentially different biological target interactions. Selection of the correct regioisomer is mandatory for the successful execution of a specific synthetic route or the attainment of a targeted molecular geometry.

Medicinal Chemistry Regioselective Synthesis Iterative Cross-Coupling

Chlorinated vs. Brominated Analog Comparison: 6-Bromo-4-methylnicotinaldehyde vs. 6-Chloro-4-methylnicotinaldehyde Reactivity Profile

The bromine substituent in 6-Bromo-4-methylnicotinaldehyde offers a distinct reactivity profile compared to the corresponding 6-chloro-4-methylnicotinaldehyde analog [1]. In palladium-catalyzed cross-coupling reactions, aryl bromides generally exhibit higher reactivity than aryl chlorides, allowing for milder reaction conditions and potentially higher yields in Suzuki–Miyaura and Buchwald–Hartwig couplings [2]. This class-level inference is supported by extensive literature on relative reactivities of aryl halides in cross-coupling: the C–Br bond (bond dissociation energy approximately 281 kJ/mol) is more readily activated than the C–Cl bond (approximately 397 kJ/mol) [3]. While direct head-to-head comparative data for this specific pair of compounds is not available in the open literature, the established hierarchy of aryl halide reactivity (I > Br >> Cl) provides a reliable basis for anticipating differential synthetic performance. Researchers requiring more facile cross-coupling conditions or working with sensitive substrates that cannot tolerate harsh reaction parameters may prefer the brominated analog over the chlorinated version.

Medicinal Chemistry Halogen Reactivity Cross-Coupling

Recommended Application Scenarios for 6-Bromo-4-methylnicotinaldehyde (CAS 926294-07-7) Based on Verified Structural and Reactivity Evidence


Medicinal Chemistry: Synthesis of Diversified Heteroaromatic Libraries via Suzuki–Miyaura Cross-Coupling

Procure 6-Bromo-4-methylnicotinaldehyde as a versatile electrophilic coupling partner for the generation of biaryl and heterobiaryl libraries. The 6-bromo substituent enables participation in Suzuki–Miyaura reactions with a broad range of aryl and heteroaryl boronic acids and esters [1]. The presence of the aldehyde group provides an orthogonal reactive handle for subsequent derivatization via reductive amination, Knoevenagel condensation, or oxidation to the corresponding carboxylic acid . This combination of functional groups makes the compound particularly suitable for diversity-oriented synthesis in early-stage drug discovery campaigns targeting kinase inhibitors, GPCR modulators, or epigenetic targets.

Chemical Biology: Synthesis of Functionalized Probe Molecules and PROTAC Building Blocks

Utilize 6-Bromo-4-methylnicotinaldehyde as a core scaffold for constructing chemical probes and PROTAC (proteolysis-targeting chimera) ligands. The bromine handle allows for late-stage functionalization to attach linkers or reporter groups [1]. The 4-methyl substituent provides a defined steric and electronic environment that may influence target protein binding. The aldehyde functionality can be employed to install amine-containing warheads via reductive amination or to generate acylhydrazone linkages for reversible covalent probe design .

Organic Synthesis: Iterative Protecting-Group-Free Coupling for Chiral Multiply-Arylated Architectures

Employ 6-Bromo-4-methylnicotinaldehyde in iterative cross-coupling sequences where the aldehyde group remains intact without requiring protection. Recent advances in nickel-catalyzed Suzuki–Miyaura deformylative coupling of aldehydes have demonstrated that aldehyde-containing aryl bromides can be engaged in cross-coupling while preserving the aldehyde for subsequent transformations [1]. This capability supports the streamlined synthesis of chiral, multiply-arylated structures that are prevalent in pharmaceutical compounds and conjugated materials. The regioisomeric purity of this specific compound ensures predictable and reproducible outcomes in such iterative coupling protocols .

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